molecular formula C24H21ClN2O2 B10916244 1-(3-chloro-4-methylphenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

1-(3-chloro-4-methylphenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B10916244
M. Wt: 404.9 g/mol
InChI Key: SYPFUJGXFLICKU-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring substituted with chloro, methyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkyl halides (R-X) in the presence of catalysts or under UV light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chloro-4-methylphenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro, methyl, and methoxy groups in specific positions on the pyrazole ring can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H21ClN2O2/c1-16-10-11-19(14-22(16)25)27-24(18-7-5-9-21(13-18)29-3)15-23(26-27)17-6-4-8-20(12-17)28-2/h4-15H,1-3H3

InChI Key

SYPFUJGXFLICKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=N2)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC)Cl

Origin of Product

United States

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